1-(3,4-Dimethoxybenzoyl)piperazine
Description
Structure
3D Structure
Properties
Molecular Formula |
C13H18N2O3 |
|---|---|
Molecular Weight |
250.29 g/mol |
IUPAC Name |
(3,4-dimethoxyphenyl)-piperazin-1-ylmethanone |
InChI |
InChI=1S/C13H18N2O3/c1-17-11-4-3-10(9-12(11)18-2)13(16)15-7-5-14-6-8-15/h3-4,9,14H,5-8H2,1-2H3 |
InChI Key |
FRFNGUVCNVCBFD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N2CCNCC2)OC |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 1 3,4 Dimethoxybenzoyl Piperazine and Its Analogues
Strategic Approaches to the Synthesis of the Piperazine (B1678402) Core
The piperazine ring is a fundamental component of numerous pharmaceuticals. mdpi.combenthamdirect.comnih.goveurekaselect.com Its synthesis has been the subject of extensive research, leading to a variety of strategic approaches. benthamdirect.comorganic-chemistry.orgbenthamdirect.com
One common method involves the reaction of an aniline (B41778) with bis-(2-haloethyl)amine or diethanolamine. mdpi.com For instance, aryl amines can undergo a nucleophilic substitution reaction with bis(2-chloroethyl) amine hydrochloride to yield substituted phenyl piperazines. researchgate.net Another strategy builds the piperazine ring from a suitable aniline and diethanolamine. mdpi.com
More advanced and efficient methods have also been developed. These include transition-metal-catalyzed reactions, microwave-assisted synthesis, and photoredox reactions. benthamdirect.com For example, a palladium-catalyzed cyclization offers a modular synthesis of highly substituted piperazines by coupling a propargyl unit with various diamine components. organic-chemistry.org Visible-light-promoted decarboxylative annulation between a glycine-based diamine and various aldehydes provides access to 2-substituted piperazines under mild conditions. organic-chemistry.org
A simplified, one-pot, one-step procedure for preparing monosubstituted piperazines utilizes a protonated piperazine, avoiding the need for protecting groups. mdpi.com This method often involves heterogeneous catalysis by metal ions supported on commercial polymeric resins. mdpi.com
The table below summarizes various synthetic strategies for the piperazine core.
| Synthetic Strategy | Key Reagents/Catalysts | Description | Reference(s) |
| Classical Methods | Aniline, bis-(2-haloethyl)amine/diethanolamine | Reaction of anilines with bifunctional reagents to form the piperazine ring. | mdpi.comresearchgate.net |
| Palladium-Catalyzed Cyclization | Palladium catalyst, propargyl unit, diamine | Modular synthesis allowing for high substitution on the piperazine ring. | organic-chemistry.org |
| Photoredox Annulation | Iridium-based complex or organic photocatalyst, glycine-based diamine, aldehydes | Visible-light promoted, mild conditions for synthesizing 2-substituted piperazines. | organic-chemistry.org |
| One-Pot Synthesis | Protonated piperazine, metal ion catalysts on polymeric resin | Simplified procedure avoiding protecting groups for monosubstituted piperazines. | mdpi.com |
Acylation Strategies for Introducing the 3,4-Dimethoxybenzoyl Moiety
The introduction of the 3,4-dimethoxybenzoyl group onto the piperazine nitrogen is typically achieved through acylation. This reaction involves the formation of an amide bond between the piperazine and a derivative of 3,4-dimethoxybenzoic acid.
A prevalent method is the reaction of piperazine with 3,4-dimethoxybenzoyl chloride. This acid chloride is a reactive acylating agent that readily couples with the secondary amine of the piperazine ring. The reaction is often carried out in the presence of a base to neutralize the hydrochloric acid byproduct.
Alternative acylation procedures may utilize different activating agents for the carboxylic acid or employ coupling reagents commonly used in peptide synthesis. The choice of method can depend on the specific substrate and desired reaction conditions.
Derivatization and Functionalization Reactions for Analog Generation
The generation of analogues of 1-(3,4-dimethoxybenzoyl)piperazine is crucial for exploring structure-activity relationships in drug discovery. These modifications can be made at two primary sites: the unsubstituted nitrogen of the piperazine ring and the dimethoxybenzoyl moiety.
N-Substitution Reactions on the Piperazine Ring
The secondary amine of the this compound core is a versatile handle for introducing a wide range of substituents. Common N-substitution reactions include:
N-Alkylation: This can be achieved through nucleophilic substitution with alkyl halides or sulfonates. nih.gov For example, the reaction with benzyl (B1604629) chloride in the presence of a base is a common method for introducing a benzyl group. orgsyn.org Reductive amination, reacting the piperazine with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride, is another important method for N-alkylation. nih.govmdpi.com
N-Arylation: The introduction of aryl groups can be accomplished through methods like the Buchwald-Hartwig amination or the Ullmann condensation, which are palladium- and copper-catalyzed C-N cross-coupling reactions, respectively. nih.govmdpi.com Aromatic nucleophilic substitution (SNAr) on electron-deficient (hetero)arenes is also a viable strategy. nih.govmdpi.com
Amide and Urea (B33335) Formation: Reaction with acyl chlorides, anhydrides, or isocyanates can be used to introduce amide or urea functionalities, respectively. nih.gov This allows for the incorporation of a variety of heterocyclic and other functional groups. nih.gov
The following table details common N-substitution reactions.
| Reaction Type | Reagents | Description | Reference(s) |
| N-Alkylation (Nucleophilic Substitution) | Alkyl halides (e.g., benzyl chloride) | Introduction of alkyl groups via reaction with an electrophilic carbon. | nih.govorgsyn.org |
| N-Alkylation (Reductive Amination) | Aldehydes/ketones, reducing agent (e.g., NaBH(OAc)₃) | Formation of an iminium ion intermediate followed by reduction to the amine. | nih.govmdpi.com |
| N-Arylation (Buchwald-Hartwig) | Aryl halides, Palladium catalyst, ligand | Palladium-catalyzed cross-coupling to form a C-N bond with an aryl group. | nih.govmdpi.com |
| N-Arylation (Ullmann Condensation) | Aryl halides, Copper catalyst | Copper-catalyzed C-N bond formation. | nih.govmdpi.com |
| N-Arylation (SNAr) | Electron-deficient (hetero)arenes | Nucleophilic displacement of a leaving group on an aromatic ring. | nih.govmdpi.com |
| Amide/Urea Formation | Acyl chlorides, isocyanates | Acylation or reaction with isocyanates to form amides or ureas. | nih.gov |
Modifications on the Dimethoxybenzoyl Moiety
While less common than modifications to the piperazine ring, alterations to the 3,4-dimethoxybenzoyl portion of the molecule can also be performed to generate analogues. These modifications typically involve standard aromatic chemistry on the benzene (B151609) ring, such as:
Electrophilic Aromatic Substitution: Reactions like nitration, halogenation, or Friedel-Crafts acylation/alkylation could be performed on the veratrole (1,2-dimethoxybenzene) precursor before its acylation to the piperazine ring.
Demethylation: The methoxy (B1213986) groups can be selectively or fully demethylated to the corresponding hydroxyl groups, which can then be further functionalized.
Nucleophilic Aromatic Substitution: If the ring is sufficiently activated with electron-withdrawing groups, nucleophilic substitution of the methoxy groups or other substituents may be possible.
For example, a related synthesis involves the hydrogenation of a nitro group on a benzoyl ring attached to a piperazine, converting it to an amino group. prepchem.com
Advanced Synthetic Techniques in Piperazine Chemistry Research
Modern synthetic chemistry has introduced several advanced techniques that are applicable to the synthesis and derivatization of piperazine-containing compounds. benthamdirect.com
Flow Chemistry: This technique, which involves performing reactions in a continuous stream rather than a batch, can offer better control over reaction parameters, improved safety, and easier scalability. mdpi.com
Photoredox Catalysis: As mentioned earlier, visible-light-mediated photoredox catalysis provides a mild and efficient way to form C-C and C-N bonds, enabling novel transformations on the piperazine scaffold. mdpi.comorganic-chemistry.org
C-H Functionalization: Direct functionalization of the C-H bonds of the piperazine ring is an emerging area that avoids the need for pre-functionalized starting materials. mdpi.com This can be achieved through methods like directed lithiation. mdpi.comwhiterose.ac.uk
Microwave-Assisted Synthesis: The use of microwave irradiation can significantly accelerate reaction times and improve yields for many of the synthetic steps involved in preparing piperazine derivatives. benthamdirect.commdpi.com
These advanced techniques offer powerful tools for the efficient and diverse synthesis of this compound analogues for chemical and biological investigation. mdpi.combenthamdirect.com
Preclinical Pharmacological Evaluation and Biological Activity Spectrum of 1 3,4 Dimethoxybenzoyl Piperazine Derivatives
In Vitro Assessment of Biological Activities
Antimicrobial Activity Studies (Antibacterial, Antifungal)
Derivatives of 1-(3,4-dimethoxybenzoyl)piperazine have demonstrated notable antimicrobial properties. Studies have shown that piperazine (B1678402) derivatives, in general, exhibit significant activity against a range of bacterial and fungal pathogens.
Antibacterial Activity:
Research has highlighted the efficacy of piperazine-containing compounds against both Gram-positive and Gram-negative bacteria. For instance, certain piperazine polymers have shown potent activity against Escherichia coli and Staphylococcus aureus. nih.gov The mechanism of action is often attributed to the interaction of the piperazine moiety with the bacterial cell wall and cytoplasmic membrane, leading to leakage of intracellular components and subsequent cell death. nih.gov In one study, novel piperazine derivatives were screened against several pathogenic bacteria, with some compounds exhibiting significant bactericidal activities. ijcmas.com For example, compound RL-308 was found to be particularly effective against S. aureus, Methicillin-Resistant S. aureus (MRSA), and Shigella flexneri. ijcmas.com Another study reported that N,N′-disubstituted piperazines conjugated with 1,3,4-thiadiazole (B1197879) and 1,2,4-triazole (B32235) showed significant antibacterial activity, especially against Gram-negative strains like E. coli. mdpi.com
Antifungal Activity:
The antifungal potential of piperazine derivatives has also been explored. A series of N,N′-disubstituted piperazines, while showing strong antibacterial effects, exhibited weak antifungal activity. mdpi.com However, other studies have reported more promising results. For example, certain multifunctionalized piperazine polymers displayed efficient antifungal activity against Candida albicans. nih.gov The antifungal action is often linked to the disruption of the fungal cell membrane. nih.gov Novel triazole compounds containing a piperazine moiety have also been synthesized and evaluated for their antifungal activity against various human pathogenic fungi, with some compounds showing notable efficacy. nih.gov Additionally, some synthesized piperazine derivatives have shown significant antifungal properties against Candida albicans, Aspergillus niger, Aspergillus flavus, and Aspergillus fumigatus. researchgate.net
Table 1: Antibacterial Activity of Selected Piperazine Derivatives
| Compound/Derivative | Bacterial Strain | Activity | Reference |
|---|---|---|---|
| Piperazine Polymer (PE) | Escherichia coli, Staphylococcus aureus | Significant | nih.gov |
| RL-308 | S. aureus, MRSA, Shigella flexneri | Potent | ijcmas.com |
| N,N′-disubstituted piperazines | E. coli | Significant | mdpi.com |
| Multifunctionalized piperazine polymer | E. coli, M. smegmatis, S. aureus | Efficient | nih.gov |
Table 2: Antifungal Activity of Selected Piperazine Derivatives
| Compound/Derivative | Fungal Strain | Activity | Reference |
|---|---|---|---|
| Multifunctionalized piperazine polymer | Candida albicans | Efficient | nih.gov |
| Triazole with piperazine moiety | Various human pathogenic fungi | Active | nih.gov |
Anti-inflammatory Activity Investigations
Derivatives of this compound have emerged as promising candidates for anti-inflammatory agents. Their mechanisms of action often involve the modulation of key inflammatory pathways.
Research has shown that certain piperazine derivatives can inhibit the production of nitric oxide (NO), a key inflammatory mediator. For instance, novel benzhydrylpiperazine-based compounds were identified as potent dual inhibitors of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). rsc.org The most active of these derivatives significantly reduced inflammation in a paw edema model by inhibiting prostaglandin (B15479496) E2 (PGE2), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α), while increasing the concentration of the anti-inflammatory cytokine IL-10. rsc.org
Furthermore, some piperazine derivatives have been shown to directly inhibit the activity of COX enzymes. A series of 1,3,4-oxadiazole (B1194373) derivatives of pyrrolo[3,4-d]pyridazinone containing an arylpiperazine moiety demonstrated inhibitory activity against both COX-1 and COX-2. mdpi.com Notably, all the tested compounds in this series were more effective at inhibiting the COX-2 isoform than the reference drug, meloxicam. mdpi.com Another study on 4,6-dimethyl-5-aryl/alkil-2-[2-hydroxy-3-(4-substituted-1-piperazinyl)propyl]pyrrolo[3,4-c]pyrrole-1,3(2H,5H)-diones also reported activity against both COX-1 and COX-2. mdpi.com
Table 3: Anti-inflammatory Activity of Selected Piperazine Derivatives
| Compound/Derivative | Mechanism of Action | Key Findings | Reference |
|---|---|---|---|
| Benzhydrylpiperazine-based derivatives | Dual COX-2/5-LOX inhibition, ↓PGE2, ↓IL-6, ↓TNF-α, ↑IL-10 | Significant anti-inflammatory response in paw edema model | rsc.org |
| 1,3,4-Oxadiazole derivatives of pyrrolo[3,4-d]pyridazinone | COX-1 and COX-2 inhibition | Better inhibition of COX-2 than meloxicam | mdpi.com |
| Pyrrolo[3,4-c]pyrrole-1,3(2H,5H)-diones | COX-1 and COX-2 inhibition | Activity against both COX-1 and COX-2 | mdpi.com |
Anticancer and Cytotoxic Activity Profiling
The cytotoxic potential of this compound derivatives against various cancer cell lines has been a significant area of investigation. These compounds have shown promise as scaffolds for the development of new anticancer agents.
Studies on benzothiazole-piperazine derivatives have revealed their cytotoxic activities against hepatocellular (HUH-7), breast (MCF-7), and colorectal (HCT-116) cancer cell lines. nih.gov One particular compound, 1d, was found to be highly cytotoxic against all tested cell lines, inducing apoptosis through cell cycle arrest at the subG1 phase. nih.gov Another study highlighted the potent suppressive effect of a novel piperazine derivative (PCC) on human liver cancer cells (SNU-475 and SNU-423), with IC50 values in the low micromolar range. nih.gov The mechanism of action for PCC was attributed to the induction of both intrinsic and extrinsic apoptotic pathways. nih.gov
Furthermore, novel vindoline-piperazine conjugates have demonstrated significant antiproliferative effects. nih.gov In a screening against 60 human tumor cell lines, several of these conjugates exhibited low micromolar growth inhibition (GI50) values. nih.gov Notably, a conjugate containing [4-(trifluoromethyl)benzyl]piperazine was particularly effective against the breast cancer MDA-MB-468 cell line. nih.gov Another study on 1,3,4-thiadiazole derivatives showed weak anticancer activity towards both estrogen-dependent (MCF-7) and estrogen-independent (MDA-MB-231) breast cancer cell lines. nih.gov
Table 4: Cytotoxic Activity of Selected Piperazine Derivatives
| Compound/Derivative | Cancer Cell Line | Activity (GI50/IC50) | Key Findings | Reference |
|---|---|---|---|---|
| Benzothiazole-piperazine derivative (1d) | HUH-7, MCF-7, HCT-116 | Highly cytotoxic | Induces apoptosis via cell cycle arrest | nih.gov |
| Piperazine derivative (PCC) | SNU-475, SNU-423 | IC50: 6.98 µM, 7.76 µM | Induces intrinsic and extrinsic apoptosis | nih.gov |
| Vindoline-piperazine conjugate (with [4-(trifluoromethyl)benzyl]piperazine) | MDA-MB-468 (Breast) | GI50 = 1.00 µM | Potent antiproliferative effect | nih.gov |
| 1,3,4-Thiadiazole derivatives | MCF-7, MDA-MB-231 (Breast) | Weak activity | - | nih.gov |
Receptor Binding and Modulation Studies
Derivatives of this compound have been shown to interact with a variety of receptors, indicating their potential as modulators of key signaling pathways in the central nervous system and other tissues.
Dopamine (B1211576) Receptor Binding:
Phenylpiperazine derivatives have been extensively studied for their affinity for dopamine receptors. Research has focused on developing subtype-selective ligands, particularly for the D2, D3, and D4 receptors. nih.govnih.gov Certain N-phenylpiperazine analogs exhibit high affinity and selectivity for the D3 receptor over the D2 receptor. nih.gov For example, compound LS-3-134 was found to bind to the human D3 dopamine receptor with a high affinity (Ki = 0.17 nM) and demonstrated over 150-fold selectivity versus the D2 receptor. nih.gov These selective ligands are valuable tools for exploring the physiological roles of dopamine receptor subtypes. nih.gov
Sigma Receptor Binding:
Piperazine derivatives have also been identified as ligands for sigma receptors. Some compounds have shown the ability to bind to both σ1 and σ2 receptors, with varying degrees of affinity and selectivity. researchgate.net
Table 5: Receptor Binding Affinity of Selected Piperazine Derivatives
| Compound/Derivative | Receptor Target | Binding Affinity (Ki) | Selectivity | Reference |
|---|---|---|---|---|
| LS-3-134 (N-phenylpiperazine analog) | Human D3 Dopamine Receptor | 0.17 nM | >150-fold vs. D2 | nih.gov |
| Phenylpiperazine derivatives | D2, D3, D4 Dopamine Receptors | Varied | Subtype selective | nih.gov |
| Various Piperazine Derivatives | σ1 and σ2 Sigma Receptors | Varied | Varied | researchgate.net |
Enzyme Inhibition Assays
The ability of this compound derivatives to inhibit specific enzymes has been a key area of research, suggesting their potential therapeutic applications in a range of diseases.
Acetylcholinesterase (AChE) Inhibition:
Several piperazine derivatives have been investigated as inhibitors of acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. One study on 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives identified compounds that function as potential AChE inhibitors. nih.gov Compound 4a, with an ortho chlorine moiety, exhibited the highest potency in this series, with an IC50 value of 0.91 µM. nih.gov Another study involving virtual screening and biological evaluation identified 1-(1,4-benzodioxane-2-carbonyl) piperazine derivatives as potential human acetylcholinesterase inhibitors. nih.gov
Cyclooxygenase (COX) Inhibition:
As mentioned in the anti-inflammatory section, piperazine derivatives have shown significant inhibitory activity against COX enzymes. Benzhydrylpiperazine-based compounds have been identified as dual inhibitors of COX-2 and 5-LOX, with compound 9d showing promising inhibition of COX-2 (IC50 = 0.25 µM). rsc.org Additionally, a series of 1,4-benzoxazine derivatives were synthesized and evaluated for their COX-1/COX-2 inhibitory activity, with some compounds exhibiting optimal COX-2 inhibition. rsc.org
Table 6: Enzyme Inhibition by Selected Piperazine Derivatives
| Compound/Derivative | Target Enzyme | Inhibitory Concentration (IC50) | Key Findings | Reference |
|---|---|---|---|---|
| 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione (4a) | Acetylcholinesterase (AChE) | 0.91 µM | Potential anti-Alzheimer agent | nih.gov |
| 1-(1,4-benzodioxane-2-carbonyl) piperazine derivatives | Acetylcholinesterase (AChE) | - | Potential human AChE inhibitors | nih.gov |
| Benzhydrylpiperazine-based derivative (9d) | Cyclooxygenase-2 (COX-2) | 0.25 µM | Dual COX-2/5-LOX inhibitor | rsc.org |
| 1,4-Benzoxazine derivatives | Cyclooxygenase-2 (COX-2) | 0.57–0.72 μM | Optimal COX-2 inhibition | rsc.org |
Positive Inotropic Activity Evaluation
A significant area of research for this compound derivatives has been in the evaluation of their positive inotropic effects, which are crucial for the treatment of heart failure.
The derivative 3,4-dihydro-6-[4-(3,4-dimethoxybenzoyl)-1-piperazinyl]-2(1H)-quinolinone (OPC-8212) has been extensively studied for its cardiotonic properties. nih.govnih.govnih.gov In isolated ventricular muscles from various species, OPC-8212 demonstrated a concentration-dependent increase in developed tension. nih.gov Its positive inotropic effects were found to be 5-17 times more potent than amrinone (B1666026) and 8-25 times more potent than theophylline. nih.gov Importantly, the positive inotropic effect of OPC-8212 was not affected by β-blockers like pindolol (B1678383) or α-blockers like phentolamine, suggesting a mechanism of action different from that of catecholamines. nih.gov
Further investigations into the mechanism of action of OPC-8212 revealed that it likely increases the slow inward calcium current, which underlies its positive inotropic effect. nih.gov This is supported by the observation that it increased the plateau potentials of normal action potentials and the overshoot potentials and durations of slow response action potentials in K+-depolarized ventricular muscles. nih.gov Unlike some other inotropic agents, OPC-8212 has a relatively selective positive effect on cardiac contractility with minimal impact on heart rate and blood pressure. nih.gov
Table 7: Positive Inotropic Activity of OPC-8212
| Parameter | Species/Model | Effect | Key Findings | Reference |
|---|---|---|---|---|
| Developed Tension | Isolated ventricular muscles (dog, cat, rabbit, guinea pig) | Increased | 5-17 times more potent than amrinone | nih.gov |
| Left Ventricular Contractile Force | Anesthetized dogs | Increased | Nearly as active as amrinone with less effect on heart rate and blood pressure | nih.gov |
| Peak LV dP/dt | Conscious dogs | Increased | Selective positive inotropic effect | nih.gov |
| Cardiac Function | Heart-lung preparations | Improved | Improved function in pentobarbital-depressed hearts | nih.gov |
| Intracellular Cyclic AMP | Ventricular muscles | Increased | Parallel increase with force of contraction | nih.gov |
Cellular and Molecular Assays for Activity Characterization
The in vitro activity of newly synthesized chemical compounds, including derivatives of this compound, is assessed through a variety of cellular and molecular assays. These tests are fundamental in determining their potential as therapeutic agents by characterizing their effects on cancer cells and understanding their mechanisms of action at a molecular level.
A primary indicator of potential anticancer activity is the ability of a compound to inhibit the growth and spread of tumor cells. Cell proliferation and migration assays are standard preliminary tests to evaluate these effects.
Cell Proliferation Assays: The antiproliferative activity of piperazine derivatives is commonly evaluated against a panel of human cancer cell lines. nih.govnih.gov For instance, in one study, new phenylpiperazine derivatives of 1,2-benzothiazine were tested for their cytotoxic effects on breast adenocarcinoma (MCF7) and non-tumorigenic epithelial (MCF10A) cell lines. nih.gov The goal is to identify compounds that are highly toxic to cancer cells while exhibiting low toxicity to healthy cells. nih.gov The most potent compounds from these screenings often show cytotoxic activity comparable to or even greater than standard chemotherapeutic drugs like doxorubicin. mdpi.com For example, the derivative BS230, which includes a 1-(3,4-dichlorophenyl)piperazine (B178234) substituent, demonstrated superior antitumor activity and lower cytotoxicity towards healthy cells than doxorubicin. mdpi.com
The results of these assays are typically quantified by the GI50 value, which is the concentration of the compound that causes 50% inhibition of cell growth. A study on vindoline-piperazine conjugates revealed that derivatives with specific substitutions, such as N-[4-(trifluoromethyl)benzyl]piperazine (compound 23) and N-bis(4-fluorophenyl)methyl piperazine (compound 25), exhibited significant antiproliferative effects across numerous cancer cell lines. nih.govmdpi.com Compound 23 was particularly effective against the MDA-MB-468 breast cancer cell line. mdpi.com
Interactive Table: Antiproliferative Activity of Selected Piperazine Derivatives Below is a summary of the growth inhibition (GI50) values for representative piperazine derivatives against various cancer cell lines.
| Compound | Derivative Type | Cancer Cell Line | GI50 (µM) |
| 23 | N-[4-(trifluoromethyl)benzyl]piperazine | MDA-MB-468 (Breast) | 1.00 mdpi.com |
| 25 | N-bis(4-fluorophenyl)methyl piperazine | HOP-92 (Lung) | 1.35 nih.gov |
| BS230 | 1-(3,4-dichlorophenyl)piperazine | MCF7 (Breast) | More potent than Doxorubicin mdpi.com |
Note: GI50 is the concentration required to inhibit cell growth by 50%. Lower values indicate higher potency.
Cell Migration Assays: The ability of cancer cells to migrate is a critical factor in tumor invasion and metastasis. nih.gov Assays to evaluate the impact of chemical compounds on cell migration are often conducted using a three-dimensional (3D) collagen matrix, which mimics the in vivo environment. nih.gov Time-lapse video microscopy and computer-assisted cell tracking are employed to analyze various parameters of cell movement, including speed and distance. nih.gov By assessing changes in these parameters in the presence of a test compound, researchers can determine its potential to inhibit cancer cell motility.
A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR), where cancer cells become resistant to a wide range of structurally and functionally different anticancer drugs. researchgate.netnih.gov A primary cause of MDR is the overexpression of efflux pumps like P-glycoprotein (P-gp), which actively transports chemotherapeutic agents out of the cell, reducing their intracellular concentration and effectiveness. frontiersin.orgnih.gov
Derivatives of this compound have been investigated for their ability to reverse MDR, primarily by modulating the function of P-gp. nih.gov The strategy involves using these derivatives as "chemosensitizers" or "MDR modulators" in combination with standard anticancer drugs. researchgate.net
P-glycoprotein Modulation Assays: The ability of a compound to inhibit P-gp is often assessed by measuring the intracellular accumulation of a fluorescent P-gp substrate, such as Rhodamine 123. nih.gov In P-gp-overexpressing cancer cells, Rhodamine 123 is actively pumped out. If a test compound successfully inhibits P-gp, the efflux of Rhodamine 123 will be blocked, leading to its accumulation inside the cells and a corresponding increase in fluorescence.
Studies have shown that certain flavonoid derivatives containing a piperazine moiety can potentiate the cytotoxicity of chemotherapeutic agents like daunorubicin (B1662515) in resistant K562 cells. nih.gov This effect is often directly linked to their ability to increase the intracellular concentration of Rhodamine 123, suggesting that they act, at least in part, by inhibiting P-gp activity. nih.gov One study identified a piperazine derivative, compound 4, as a significant P-gp inhibitor in vitro. nih.gov Co-administration of this compound was found to increase the bioavailability of the P-gp substrate drug paclitaxel, further confirming its role as a P-gp modulator. nih.gov
Interactive Table: P-glycoprotein Modulatory Activity This table illustrates the effect of piperazine derivatives on P-gp function, often measured by the reversal of resistance to a standard anticancer drug.
| Derivative Class | Cell Line | Effect on P-gp Substrate | Mechanism |
| Flavonoid-piperazine | K562 (resistant) | Increased intracellular Rhodamine 123 nih.gov | P-gp Inhibition nih.gov |
| Piperazine (Compound 4) | In vitro models | Increased bioavailability of Paclitaxel nih.gov | P-gp Inhibition nih.gov |
By inhibiting P-gp, these piperazine derivatives can restore or enhance the sensitivity of resistant cancer cells to chemotherapy, representing a promising strategy to overcome MDR in clinical settings. frontiersin.orgnih.gov
Structure Activity Relationship Sar Studies of 1 3,4 Dimethoxybenzoyl Piperazine Derivatives
Elucidating the Influence of Piperazine (B1678402) Ring Substituents on Biological Activity
The piperazine ring is a versatile scaffold in medicinal chemistry, and its substitution pattern significantly dictates the biological activity of the resulting derivatives. researchgate.netresearchgate.net The nitrogen atoms at positions 1 and 4 of the piperazine ring are key points for chemical modification, allowing for the introduction of various substituents that can modulate the compound's interaction with biological targets.
Research has shown that the nature of the substituent on the N-4 nitrogen of the piperazine ring plays a critical role in determining the pharmacological profile. For instance, in the development of antipsychotic agents, the introduction of specific aryl or heterocyclic groups at this position has been shown to be crucial for activity. researchgate.net Similarly, for compounds targeting serotonin (B10506) receptors, the substituent on the N-4 nitrogen can influence affinity and selectivity for different receptor subtypes. acs.org
The steric and electronic properties of these substituents are paramount. Bulky groups may enhance binding to a specific target by occupying a hydrophobic pocket, while smaller, more flexible groups might be necessary for accessing other binding sites. The basicity of the N-4 nitrogen, which is influenced by the attached substituent, can also affect the compound's pharmacokinetic properties, such as absorption and distribution. researchgate.net Furthermore, the introduction of substituents can create stereocenters, and it has been observed that different enantiomers can exhibit significantly different potencies and even different pharmacological activities. nih.gov
Table 1: Impact of Piperazine Ring Substituents on Biological Activity
| Substituent at N-4 | Target/Activity | Key Findings |
| Aryl groups | Antipsychotic | Essential for activity, with specific substitution patterns on the aryl ring modulating potency. researchgate.net |
| Alkyl chains | Serotonin Receptor Ligands | Chain length can influence affinity and selectivity for different 5-HT receptor subtypes. acs.org |
| Benzyl (B1604629) groups | Various | Can lead to potent and selective compounds, with enantiomers showing distinct activities. nih.gov |
| Polar groups | General | Can improve water solubility and pharmacokinetic properties. researchgate.net |
Impact of Dimethoxybenzoyl Moiety Modifications on Pharmacological Profile
The 3,4-dimethoxybenzoyl moiety is another critical component of the pharmacophore, and its modification can lead to significant changes in pharmacological activity. The two methoxy (B1213986) groups at positions 3 and 4 of the benzoyl ring are key features that contribute to the electronic and conformational properties of the molecule.
Studies have explored the replacement or modification of these methoxy groups to understand their role in target binding. For example, shifting the position of the methoxy groups or replacing them with other electron-donating or electron-withdrawing groups can alter the electronic distribution of the aromatic ring, thereby affecting its interaction with receptor residues. The presence of these groups can also influence the molecule's metabolic stability. koreascience.kr
Furthermore, the entire dimethoxybenzoyl group can be replaced with other aromatic or heteroaromatic systems to explore new chemical space and potentially discover derivatives with novel or improved activities. For instance, replacing the phenyl ring with heterocycles can introduce additional hydrogen bond donors or acceptors, which may lead to enhanced binding affinity or selectivity. nih.gov
Table 2: Effects of Dimethoxybenzoyl Moiety Modifications
| Modification | Impact on Pharmacological Profile |
| Shifting methoxy group positions | Alters electronic properties and receptor interactions. |
| Replacing methoxy groups | Modifies electron density and metabolic stability. |
| Replacing the phenyl ring | Introduces new interaction points (e.g., hydrogen bonding) and can alter selectivity. nih.gov |
Analysis of Linker and Terminal Group Contributions to Efficacy and Selectivity
In many derivatives of 1-(3,4-dimethoxybenzoyl)piperazine, a linker connects the piperazine ring to a terminal functional group. The nature of this linker and the terminal group are crucial determinants of the compound's efficacy and selectivity. acs.orgnih.gov
The length, rigidity, and chemical nature of the linker can significantly impact how the molecule positions itself within a binding site. nih.gov A flexible linker may allow the molecule to adopt multiple conformations, potentially interacting with different targets, while a more rigid linker can restrict the conformation, leading to higher selectivity for a specific receptor. rsc.org The composition of the linker, such as the inclusion of amide bonds or other functional groups, can also influence the molecule's physicochemical properties, including solubility and metabolic stability. rsc.orgrsc.org
The terminal group at the end of the linker often plays a direct role in binding to the target receptor. The choice of the terminal fragment is critical for achieving high affinity and can also determine whether the compound acts as an agonist or antagonist. acs.org For example, in the design of multi-target ligands, different terminal fragments can be selected to confer affinity for various receptors. acs.org
Table 3: Role of Linker and Terminal Groups
| Component | Function | Impact on Efficacy and Selectivity |
| Linker | Connects piperazine to terminal group | Length, rigidity, and composition affect conformational freedom and physicochemical properties. nih.govnih.gov |
| Terminal Group | Interacts with the target receptor | Determines affinity, selectivity, and functional activity (agonist vs. antagonist). acs.org |
Role of Lipophilicity and Hydrogen Bonding in SAR Analysis
Lipophilicity and the capacity for hydrogen bonding are fundamental physicochemical properties that profoundly influence the structure-activity relationship of this compound derivatives. mdpi.comnih.gov These properties are critical for a drug's ability to cross biological membranes, interact with its target, and be metabolized and excreted.
Lipophilicity, often expressed as logP or logD, affects a compound's absorption, distribution, and permeability. mdpi.com A balance is required; while sufficient lipophilicity is needed to cross cell membranes, excessive lipophilicity can lead to poor solubility, increased metabolic clearance, and off-target toxicity. researchgate.net Quantitative structure-activity relationship (QSAR) studies often incorporate lipophilicity as a key descriptor to model and predict biological activity. atlantis-press.comresearchgate.net
Hydrogen bonding plays a crucial role in the specific recognition of a ligand by its target protein. nih.gov The piperazine ring itself contains two nitrogen atoms that can act as hydrogen bond acceptors. researchgate.net Modifications to the molecule, such as the introduction of hydroxyl or amide groups, can add hydrogen bond donor capabilities. The number and arrangement of hydrogen bond donors and acceptors can significantly impact binding affinity and selectivity. researchgate.net For instance, a higher number of hydrogen bond acceptors can lead to poor permeability across biological membranes. researchgate.net
Table 4: Influence of Lipophilicity and Hydrogen Bonding
| Physicochemical Property | Role in SAR | Key Considerations |
| Lipophilicity (logP/logD) | Affects absorption, distribution, permeability, and toxicity. mdpi.com | An optimal range is necessary for good pharmacokinetic and pharmacodynamic properties. researchgate.net |
| Hydrogen Bonding | Crucial for specific ligand-target recognition. nih.gov | The number and placement of donors and acceptors influence binding affinity and permeability. researchgate.netresearchgate.net |
Systematic Derivatization for Enhanced Bioactivity and Specificity
The systematic derivatization of the this compound scaffold is a key strategy for enhancing bioactivity and specificity. nih.gov This process involves making methodical changes to the molecule's structure and evaluating the impact on its pharmacological properties. By combining knowledge from the SAR studies of the piperazine ring, the dimethoxybenzoyl moiety, the linker, and terminal groups, medicinal chemists can design and synthesize new analogues with improved profiles.
This iterative process of design, synthesis, and biological testing allows for the fine-tuning of a compound's properties. For example, if a lead compound shows good potency but poor selectivity, modifications can be made to introduce steric bulk or specific functional groups that favor binding to the desired target over others. nih.gov Similarly, if a compound has good in vitro activity but poor in vivo efficacy due to metabolic instability, derivatization can be used to block metabolic hotspots. rsc.org
The ultimate goal of systematic derivatization is to identify a drug candidate with an optimal balance of potency, selectivity, and pharmacokinetic properties suitable for clinical development. researchgate.net
Table 5: Strategies for Systematic Derivatization
| Strategy | Goal | Example |
| Piperazine N-4 Substitution | Modulate potency and selectivity | Introduction of diverse aryl or heterocyclic groups. nih.gov |
| Dimethoxybenzoyl Modification | Alter electronic properties and metabolic stability | Replacement of methoxy groups or the entire phenyl ring. |
| Linker Optimization | Fine-tune conformational properties and solubility | Varying linker length and rigidity. nih.gov |
| Terminal Group Variation | Enhance affinity and control functional activity | Introducing different functional groups to interact with the target. acs.org |
Molecular Mechanisms of Action and Target Identification Research
Investigation of Receptor Interactions and Ligand Binding
The piperazine (B1678402) ring is a common scaffold in neuropharmacology, and its derivatives are known to interact with a variety of neurotransmitter receptors and transporters.
Serotonin (B10506) Receptor Modulation
While direct studies on 1-(3,4-Dimethoxybenzoyl)piperazine are limited, the broader class of arylpiperazines is well-known for its interaction with the serotonergic system. Research has shown that various piperazine derivatives can act as ligands for serotonin receptors, particularly the 5-HT1A and 5-HT2A subtypes. nih.govresearchgate.net For instance, new series of 3-[4-(aryl)piperazin-1-yl]-1-(benzo[b]thiophen-3-yl)propane derivatives have been synthesized to have a dual action at 5-HT1A serotonin receptors and the serotonin transporter, indicating the versatility of the piperazine moiety in targeting the serotonin system. nih.gov This suggests a potential avenue for the therapeutic application of such compounds in conditions like depression. nih.gov
Dopamine (B1211576) and Noradrenaline Transporter Interactions
Piperazine-based compounds have been extensively investigated for their ability to bind to and inhibit monoamine transporters, including the dopamine transporter (DAT) and the norepinephrine (B1679862) transporter (NET). nih.gov These transporters are crucial for regulating the levels of dopamine and norepinephrine in the synapse.
Various piperazine analogues have been developed that show high affinity and selectivity for DAT. nih.govnih.gov For example, the piperazine-based inhibitor GBR 12909 has been shown to induce a conformational change in the dopamine transporter upon binding. nih.gov Similarly, other research has focused on synthesizing piperazine derivatives as potent and selective inhibitors of the norepinephrine transporter. nih.gov Dual-target probes, which bind to both DAT and other receptors like the σ1 receptor, have also been developed from piperazinyl-based structures. researchgate.net However, specific binding affinity data for this compound at DAT or NET is not prominently featured in current research.
Other Neurotransmitter System Modulation
The pharmacological profile of piperazine derivatives extends beyond the serotonergic and dopaminergic systems. A notable area of research is their interaction with sigma (σ) receptors. The sigma-1 receptor, in particular, is a unique intracellular protein that modulates various neurotransmitter systems.
A compound with a similar chemical feature, 1-(3,4-dimethoxyphenethyl)-4-(phenylpropyl)piperazine (SA4503), is a selective sigma-1 receptor agonist. nih.gov Activation of this receptor by SA4503 has been shown to attenuate the rewarding effects of nicotine (B1678760) in animal models and may influence microglia function and Iba1 expression after experimental stroke, although it did not appear to affect several key pro-inflammatory mediators in that specific study. nih.govnih.gov
Furthermore, the more complex drug Vesnarinone, which contains the this compound structure, is known to affect multiple myocardial ion channels, leading to a longer opening time for sodium channels and a reduction in potassium currents. nih.govresearchwithrutgers.com
Enzyme Inhibition Mechanisms
The most direct evidence for the enzyme-inhibiting action of a compound containing the this compound moiety comes from studies of Vesnarinone (also known as OPC-8212).
Vesnarinone is identified as a phosphodiesterase 3 (PDE3) inhibitor. medchemexpress.comwikipedia.org Phosphodiesterases are enzymes that break down cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), important second messengers in cellular signaling. By inhibiting PDE3, Vesnarinone leads to increased intracellular levels of cAMP, which in cardiac muscle results in an increased influx of calcium and enhanced contractility. nih.govmedchemexpress.com
Interestingly, an early study investigating the mechanism of OPC-8212 reported that it had little to no effect on enzyme activities related to calcium transport in the sarcolemma and intracellular organelles of the heart. nih.gov This suggests its mechanism is distinct from other positive inotropic drugs that directly target these processes. nih.gov
| Compound | Enzyme Target | Mechanism of Action | Observed Effect | Reference |
|---|---|---|---|---|
| Vesnarinone (OPC-8212) | Phosphodiesterase 3 (PDE3) | Inhibition | Increased intracellular calcium and positive inotropic activity. | nih.govmedchemexpress.com |
| OPC-8212 | Sarcolemma and mitochondrial enzymes (related to Ca2+ transport) | Investigation of effect | Little to no effect observed. | nih.gov |
Cellular Pathway Modulation
Inflammatory Pathway Inhibition
The modulation of inflammatory pathways is another area where compounds containing the this compound structure have shown activity. Research on Vesnarinone has demonstrated that it can inhibit the production of certain cytokines by stimulated human blood cells from patients with heart failure. medchemexpress.com Cytokines are key signaling molecules that mediate inflammatory responses.
In a broader context, other novel piperazine derivatives have also been shown to possess anti-inflammatory properties. For example, the compound (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone was found to reduce paw edema and decrease levels of the pro-inflammatory cytokines IL-1β and TNF-α in a pleurisy test. nih.gov The inhibition of pro-inflammatory mediators like nitric oxide (NO) and cytokines such as TNF-α and IL-6 is a key strategy in the development of new anti-inflammatory agents. nih.gov
Effects on Oxidative Stress and Apoptosis
Current preclinical data, primarily from studies on Vesnarinone, suggest that the induction of apoptosis is not a primary mechanism of action for compounds containing the this compound scaffold. In a study examining the effect of Vesnarinone on various gastric carcinoma cell lines, the compound was found to inhibit cell growth by inducing a significant G0-G1 arrest in the cell cycle. nih.gov This cell cycle blockade was notably not accompanied by evidence of apoptotic cell death. nih.gov The growth inhibition was instead associated with a marked reduction in the expression of key cell cycle proteins, including cyclin A, D1, and E, as well as cyclin-dependent kinase 2 (CDK2). nih.gov
There is a lack of direct research investigating the effects of this compound or its derivatives like Vesnarinone on oxidative stress pathways. While many cellular processes are intrinsically linked to the generation of reactive oxygen species, the current body of evidence does not provide specific details on whether this compound or its analogs modulate oxidative stress.
Elucidation of Target Specificity and Off-Target Binding in Preclinical Contexts
Preclinical research on Vesnarinone has identified several molecular targets, providing a potential framework for understanding the target specificity of the this compound moiety. One of the primary mechanisms of action identified for Vesnarinone is the inhibition of phosphodiesterase 3 (PDE3), an enzyme involved in cyclic nucleotide signaling. medchemexpress.com Additionally, Vesnarinone has been shown to modulate the activity of various myocardial ion channels. nih.gov
More recent investigations have revealed a novel target for Vesnarinone: the valosin-containing protein (VCP). researchgate.net VCP is a critical component of the ubiquitin-proteasome system, and its inhibition by Vesnarinone has been shown to suppress the expression of tumor necrosis factor-alpha (TNF-α). researchgate.net This interaction provides a potential molecular basis for some of the immunomodulatory effects observed with Vesnarinone.
The preclinical and clinical development of Vesnarinone also shed light on potential off-target binding and its consequences. The most significant off-target effect observed is a dose-dependent neutropenia (a reduction in a type of white blood cell). nih.govnih.gov This adverse effect has been linked to the inhibition of cytokine production, including granulocyte colony-stimulating factor (G-CSF), which is essential for the proliferation and differentiation of neutrophils. ahajournals.orgnih.gov This finding underscores the importance of considering off-target effects in the preclinical evaluation of compounds containing the this compound scaffold.
The following table summarizes the key preclinical findings related to the target specificity and off-target effects of Vesnarinone, which contains the this compound moiety.
| Molecular Target/Effect | Key Findings | Potential Implication for this compound |
| Phosphodiesterase 3 (PDE3) | Vesnarinone is an inhibitor of PDE3. medchemexpress.com | The this compound moiety may contribute to the binding and inhibition of this enzyme. |
| Myocardial Ion Channels | Vesnarinone modulates the activity of various ion channels. nih.gov | The piperazine derivative could be involved in interactions with ion channel proteins. |
| Valosin-Containing Protein (VCP) | Vesnarinone binds to and inhibits VCP, leading to suppression of TNF-α. researchgate.net | This suggests a potential role for the compound in modulating protein degradation pathways. |
| Cytokine Production (Off-Target) | Vesnarinone inhibits the production of several cytokines, including G-CSF. ahajournals.orgnih.gov | This off-target effect, leading to neutropenia, highlights the need for careful preclinical safety assessment. |
Computational Chemistry and Molecular Modeling in 1 3,4 Dimethoxybenzoyl Piperazine Research
Molecular Docking Studies for Predicted Target Interactions
Molecular docking is a computational method that predicts the preferred orientation of a molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. This technique is crucial for predicting the binding affinity and mode of action of potential drug candidates.
While specific molecular docking studies focusing exclusively on 1-(3,4-Dimethoxybenzoyl)piperazine are not extensively detailed in available literature, research on structurally related piperazine (B1678402) derivatives provides significant insights into their potential biological targets. These studies highlight the versatility of the piperazine scaffold in interacting with a diverse range of proteins.
For instance, various arylpiperazine derivatives have been docked against targets such as:
Acetylcholinesterase (AChE): A key enzyme in the breakdown of the neurotransmitter acetylcholine. Docking studies of arylpiperazine derivatives have shown that the piperazine moiety can interact with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme. researchgate.net The binding is often stabilized by a combination of hydrogen bonds and π-π stacking interactions between the aromatic portions of the ligand and key amino acid residues like tryptophan (Trp86) and tyrosine (Tyr124). researchgate.net
Topoisomerase II (Topo II) and DNA: Some phenylpiperazine derivatives have been evaluated as potential anticancer agents, with molecular docking suggesting they can bind to the DNA-Topo II complex and the minor groove of DNA. mdpi.comnih.gov The phenylpiperazine portion of these molecules often engages in π-π stacking interactions with DNA bases, while other parts of the molecule can form hydrogen bonds with amino acid residues in the enzyme or with the DNA backbone. mdpi.com
Androgen Receptor (AR): In the search for new prostate cancer therapies, novel arylpiperazine derivatives have been docked into the ligand-binding domain of the androgen receptor to predict their antagonistic potential. nih.gov
Based on the structure of this compound, a hypothetical docking pose would likely involve the dimethoxybenzoyl group participating in key interactions. The oxygen atoms of the methoxy (B1213986) groups and the carbonyl group can act as hydrogen bond acceptors, while the aromatic ring provides a source for hydrophobic and π-stacking interactions. The piperazine ring offers a flexible linker that can adopt favorable conformations to fit within a binding pocket.
Table 1: Potential Interacting Residues and Interaction Types for this compound Based on Analogous Compounds
| Functional Group of Ligand | Potential Interaction Type | Potential Interacting Amino Acids (Examples) |
| Dimethoxybenzoyl Ring | π-π Stacking, Hydrophobic | Tryptophan (Trp), Tyrosine (Tyr), Phenylalanine (Phe) |
| Carbonyl Oxygen | Hydrogen Bond Acceptor | Serine (Ser), Threonine (Thr), Asparagine (Asn) |
| Methoxy Group Oxygens | Hydrogen Bond Acceptor | Serine (Ser), Lysine (Lys), Arginine (Arg) |
| Piperazine Nitrogen (distal) | Hydrogen Bond Donor/Acceptor | Aspartic Acid (Asp), Glutamic Acid (Glu), Serine (Ser) |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. By identifying key molecular properties (descriptors), QSAR helps in understanding which structural features are critical for activity and in predicting the potency of newly designed molecules.
A notable QSAR study was performed on a series of 129 piperazine derivatives reported as inhibitors of the mammalian target of rapamycin (B549165) complex 1 (mTORC1), a crucial protein involved in cell growth and proliferation and a target for cancer therapy. mdpi.comresearchgate.net The study aimed to identify the molecular descriptors that significantly correlate with the inhibitory activity (expressed as pIC₅₀) of these compounds.
The developed QSAR model revealed that a combination of electronic, physicochemical, and structural descriptors was crucial for mTORC1 inhibition. mdpi.com The key descriptors identified were:
E-LUMO (Lowest Unoccupied Molecular Orbital Energy): An electronic descriptor that relates to the molecule's ability to accept electrons.
ω (Electrophilicity Index): Measures the electrophilic nature of a molecule.
MR (Molar Refractivity): A steric descriptor related to the volume of the molecule and its polarizability.
Log S (Aqueous Solubility): A physicochemical property indicating the solubility of the compound in water.
PSA (Topological Polar Surface Area): The sum of surfaces of polar atoms in a molecule, which correlates with membrane permeability.
n (Refractive Index): A physicochemical property related to molar refractivity.
Pharmacophore Modeling and Virtual Screening Applications
A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to interact with a specific biological target. Pharmacophore models are widely used in virtual screening to rapidly search large compound databases for new molecules that match the required features, thus identifying potential new hits.
For the piperazine class of compounds, pharmacophore models typically include features such as:
Hydrogen Bond Acceptors (HBA)
Hydrogen Bond Donors (HBD)
Hydrophobic (HY) or Aromatic (AR) regions
Positive Ionizable (PI) features, often associated with the basic nitrogen of the piperazine ring.
Based on the structure of this compound, a hypothetical pharmacophore model can be constructed. The key features would include two hydrogen bond acceptors from the oxygen atoms of the methoxy groups, another hydrogen bond acceptor from the carbonyl oxygen, a hydrophobic/aromatic feature from the benzene (B151609) ring, and a potential positive ionizable or hydrogen bond acceptor feature at the distal nitrogen of the piperazine ring.
Virtual screening campaigns using such pharmacophore models have been successfully employed to identify novel piperazine-based compounds for various targets, including insect juvenile hormone agonists and acetylcholinesterase inhibitors. researchgate.net In these studies, a database of millions of compounds can be filtered down to a manageable number of candidates for biological testing, significantly accelerating the drug discovery process.
Table 2: Hypothetical Pharmacophoric Features of this compound
| Feature Type | Location on Molecule |
| Aromatic Ring (AR) | 3,4-Dimethoxyphenyl group |
| Hydrogen Bond Acceptor (HBA) | Carbonyl oxygen |
| Hydrogen Bond Acceptor (HBA) | Oxygen of the 3-methoxy group |
| Hydrogen Bond Acceptor (HBA) | Oxygen of the 4-methoxy group |
| Positive Ionizable (PI) / HBA | Distal nitrogen atom of the piperazine ring |
Conformational Analysis and Ligand Dynamics Simulations
The biological activity of a flexible molecule like this compound is highly dependent on the three-dimensional shape, or conformation, it adopts to bind to its target. Conformational analysis aims to identify the stable, low-energy conformations of a molecule.
For piperazine rings, the most common conformation is the "chair" form. In substituted piperazines, the substituents can occupy either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions. Studies on related 1-acyl piperazines have shown that the conformation where the substituent is in the axial position is often preferred and can be further stabilized by intramolecular interactions.
Molecular Dynamics (MD) simulations complement these static pictures by providing a dynamic view of the molecule's behavior over time. nih.gov MD simulations are used to:
Assess the stability of a ligand's binding pose obtained from molecular docking. By simulating the movement of atoms in the ligand-receptor complex, researchers can verify if the key interactions are maintained over time.
Explore the conformational landscape of the ligand, revealing the different shapes it can adopt in solution or within a binding site.
Calculate binding free energies, which provide a more accurate prediction of binding affinity than docking scores alone.
In the context of this compound, MD simulations could be used to study the stability of its docked poses within a target like mTORC1 or AChE. The simulations would reveal the flexibility of the dimethoxybenzoyl group and the piperazine ring, and confirm whether the hydrogen bonds and hydrophobic interactions predicted by docking are stable in a dynamic, solvated environment.
Lead Optimization Strategies for 1 3,4 Dimethoxybenzoyl Piperazine Scaffolds
Hit-to-Lead Progression in Drug Discovery Pipelines
The journey from an initial screening hit to a lead compound is a foundational step in the drug discovery pipeline. A "hit" is a compound identified from a high-throughput screen that displays activity against a biological target. However, these initial hits often possess suboptimal properties, such as low potency, poor selectivity, or unfavorable metabolic stability. nih.gov
The hit-to-lead (H2L) process systematically addresses these liabilities through iterative cycles of chemical synthesis and biological testing. For instance, in the discovery of inhibitors for the NaV1.7 voltage-gated sodium channel, a target for pain treatment, an initial piperazine (B1678402) amide hit (compound 13) was identified. nih.gov While this compound was a potent inhibitor, it suffered from high metabolic clearance and lacked selectivity against the cardiac sodium channel NaV1.5, making it unsuitable for further development in its original form. nih.gov This profile is typical for an early hit, providing a chemical scaffold and a starting point for a focused optimization campaign designed to improve its drug-like properties. nih.gov The piperazine moiety is often utilized in this phase as a versatile scaffold to modulate physicochemical properties and arrange pharmacophoric groups correctly for interaction with target macromolecules. nih.govmdpi.com
Multi-parameter Optimization Campaigns for Improved Compound Profiles
A successful drug must possess a complex balance of properties, including high potency for its intended target, selectivity over other targets to avoid side effects, and appropriate absorption, distribution, metabolism, and elimination (ADME) characteristics. nih.gov Multi-parameter optimization (MPO) is the process of simultaneously refining these often-conflicting properties to identify high-quality development candidates. nih.gov
Using the initial NaV1.7 inhibitor hit as a foundation, a systematic MPO campaign was undertaken. Researchers established structure-activity relationship (SAR) trends for different regions of the piperazine scaffold. nih.gov This modular analysis allowed for the subsequent design of new analogues that combined the best features, leading to a compound with an optimal balance of NaV1.7 potency, selectivity over NaV1.5, aqueous solubility, and microsomal stability. nih.gov This multi-dimensional effort is crucial for efficiently advancing compounds through the discovery pipeline. nih.gov
Potency, the measure of a drug's activity at its target, is a primary focus of lead optimization. For the 1-(3,4-dimethoxybenzoyl)piperazine scaffold and its derivatives, specific structural modifications have been shown to enhance potency. In the development of NaV1.7 inhibitors, exploration of the amide C-ring position revealed that certain substituents could significantly boost activity. For example, the introduction of a cyclopropylmethyl group at this position, as seen in compounds 31 and 32 , led to increased potency against the target channel. nih.gov Similarly, in other series involving piperazine rings, substitutions on the piperazine ring itself have led to significant increases in affinity for the target receptor. nih.gov
Table 1: Effect of C-Ring Substitution on NaV1.7 Potency
| Compound | C-Ring Substituent | NaV1.7 IWB IC₅₀ (μM) |
|---|---|---|
| 21 | Methyl | >25 |
| 31 | Cyclopropylmethyl | 0.012 |
| 32 | Cyclopropylmethyl | 0.014 |
Data sourced from a study on piperazine amides as NaV1.7 inhibitors. nih.gov
Selectivity is critical for minimizing off-target effects and ensuring a safe therapeutic window. A major challenge in targeting NaV1.7 is achieving selectivity over other sodium channel subtypes, particularly NaV1.5, which is crucial for cardiac function. nih.gov Several strategies have been successfully employed to improve the selectivity profile of piperazine-based inhibitors.
One effective strategy was to rigidify the flexible piperazine ring. It was hypothesized that constraining the conformation of the ring would disfavor binding to the NaV1.5 channel. nih.gov This was achieved by incorporating bridging units, leading to structures like the diazabicyclo[3.1.1]heptane derivative 27 , which showed greater selectivity over NaV1.5. nih.gov Other successful approaches included introducing a polar pyridyl A-ring or adding a para-nitrile group to the toluic acid ring in compound 30 , both of which improved selectivity. nih.gov These findings demonstrate that subtle modifications to the peripheral regions of the core scaffold can have a profound impact on target specificity.
Table 2: Strategies to Enhance Selectivity over NaV1.5
| Compound | Key Structural Feature | Selectivity (NaV1.5 IC₅₀ / NaV1.7 IC₅₀) |
|---|---|---|
| 13 (Initial Hit) | Standard Piperazine | 13-fold |
| 27 | Rigidified Diazabicyclo[3.1.1]heptane Ring | 110-fold |
| 30 | para-Nitrile on Toluic Acid Ring | >360-fold |
Data sourced from a study on piperazine amides as NaV1.7 inhibitors. nih.gov
Metabolic stability determines the persistence of a compound in the body and is a key pharmacokinetic parameter. Compounds that are metabolized too quickly have reduced exposure, while those that are too stable may accumulate and cause toxicity. researchgate.net The initial NaV1.7 inhibitor hit exhibited high intrinsic clearance, indicating poor metabolic stability. nih.gov
To address this, researchers identified likely sites of oxidative metabolism. Blocking one such site—the para-position of the aryl ring—with a metabolically stable trifluoromethyl group or increasing polarity with a pyridine (B92270) ring (as in compound 22 ) led to a significant increase in microsomal stability. nih.gov
Interestingly, while the 3,4-dimethoxy substitution on a phenyl ring can confer excellent metabolic stability, it has also been associated with a risk of forming reactive metabolites. nih.gov In such cases, a common strategy is bioisosteric replacement, where the problematic moiety is replaced with a different group that retains the desired activity but has an improved metabolic profile. For example, in a separate study, the 3,4-dimethoxyphenyl group was successfully replaced with an indazole isostere to yield a potent and metabolically stable inhibitor, mitigating the risk of reactive metabolite formation. nih.gov
Hybrid Molecule Design and Scaffold Hopping Approaches
When iterative modifications to a scaffold fail to achieve the desired property balance, medicinal chemists may turn to more transformative strategies like hybrid molecule design or scaffold hopping.
Hybrid molecule design involves combining distinct structural motifs from different pharmacophores into a single molecule to achieve a synergistic or additive effect. For instance, a novel hybrid compound was synthesized by linking a bis-cyanoacrylamide unit to a piperazine core, which also incorporated a sulphamethoxazole moiety. nih.gov This approach aims to merge the beneficial properties of each component into one optimized molecule.
Scaffold hopping is a strategy used to replace the central core of a molecule with a structurally different scaffold while retaining the original biological activity and the spatial arrangement of key interacting groups. This is often done to escape undesirable properties (like poor solubility or patent limitations) associated with the original scaffold. dundee.ac.uk A successful scaffold hopping exercise moved from an initial lead with poor solubility to a 2-phenylimidazo[1,2-a]pyrimidine (B97590) scaffold, which led to a preclinical candidate with significantly improved solubility and metabolic stability. dundee.ac.uk
Rational Drug Design Methodologies Based on SAR Insights
Rational drug design relies on a deep understanding of the structure-activity relationship (SAR) to guide the design of new compounds. nih.gov The optimization of the piperazine-based NaV1.7 inhibitors is a clear example of this approach. By systematically exploring the different sectors of the scaffold, researchers generated clear SAR data. nih.gov For example, they learned that a hydrogen-bond donor on the secondary amide was crucial for potency, as methylating it (compound 21 ) resulted in a significant loss of activity. nih.gov
Future Perspectives and Emerging Research Avenues for 1 3,4 Dimethoxybenzoyl Piperazine
Exploration of Novel Therapeutic Indications and Biological Targets
The piperazine (B1678402) moiety is a "privileged structure" in medicinal chemistry, frequently appearing in drugs targeting a wide range of conditions, including cancer, microbial infections, and central nervous system disorders. nih.govresearchgate.net This inherent versatility suggests that 1-(3,4-Dimethoxybenzoyl)piperazine could be a valuable starting point for discovering new medicines.
A significant lead comes from the established drug Vesnarinone, chemically known as 3,4-dihydro-6-[4-(3,4-dimethoxybenzoyl)-1-piperazinyl]-2(1H)-quinolinone, which incorporates the this compound structure. nih.govnih.gov Vesnarinone was developed as a positive inotropic agent, a type of drug that increases the force of heart muscle contractions, for potential use in heart failure. nih.gov Interestingly, studies on its mechanism revealed that, unlike many other cardiotonic drugs, it has little to no effect on Ca²+ transport and related enzyme activities in cardiac organelles, indicating a distinct and not fully understood mechanism of action. nih.gov This unique activity profile of a larger molecule containing our core structure strongly suggests that this compound itself warrants investigation as a modulator of novel cardiovascular targets.
Beyond cardiovascular applications, the broader family of piperazine derivatives has shown promise in numerous other therapeutic areas. Future research could systematically screen this compound and its analogues against a variety of biological targets. Given the activities of related compounds, potential areas of exploration include its use as an anticancer, anti-inflammatory, or antimicrobial agent. researchgate.netontosight.ai
Table 1: Potential Therapeutic Areas for this compound Based on Related Compound Activity
| Therapeutic Area | Rationale for Exploration | Potential Biological Targets |
| Cardiovascular Disease | The core structure is part of the cardiotonic agent Vesnarinone. nih.govnih.gov | Novel ion channels, myofilament proteins, or signaling pathways involved in cardiac contractility. |
| Oncology | Many piperazine derivatives exhibit significant antitumor activity by inhibiting kinases or tubulin assembly. nih.govontosight.aimdpi.com | Protein kinases, tubulin, hypoxia-inducible factor-1α (HIF-1α). |
| Infectious Diseases | The piperazine scaffold is present in various antibacterial and antifungal agents. researchgate.netpreprints.org | Bacterial or fungal enzymes, cell wall synthesis pathways. |
| Central Nervous System Disorders | Arylpiperazine derivatives are well-known for their effects on CNS receptors. researchgate.net | Serotonin (B10506) receptors (5-HT), dopamine (B1211576) receptors, GABA receptors. pediatriconcall.comwikipedia.org |
Development of Advanced Synthetic Routes and Methodologies
The conventional synthesis of this compound would likely involve a straightforward nucleophilic acyl substitution, specifically the acylation of piperazine with 3,4-dimethoxybenzoyl chloride. While effective, emerging research focuses on developing more advanced, efficient, and environmentally friendly synthetic methodologies.
Future synthetic strategies could move beyond traditional batch chemistry to embrace modern techniques that offer improved yield, purity, and scalability.
Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times and improve yields for amide bond formations, as has been demonstrated in the synthesis of other complex piperazine derivatives. acs.org
Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters, leading to safer and more consistent production, which is particularly advantageous for scaling up the synthesis of pharmaceutical intermediates.
Green Chemistry Approaches: The use of organocatalysts, such as piperazine itself in other contexts, or employing greener solvents like water or ionic liquids, could reduce the environmental impact of the synthesis. acs.org Ultrasound-assisted synthesis is another green technique that has been applied to the creation of piperazine-based compounds. mdpi.com
Automated Synthesis: Fully automated synthesis platforms can be used for the rapid generation of a library of derivatives based on the this compound scaffold, facilitating rapid structure-activity relationship (SAR) studies. rsc.org
Table 2: Comparison of Synthetic Methodologies for Piperazine Derivatives
| Methodology | Description | Potential Advantages for Synthesizing this compound |
| Conventional Synthesis | Acylation of piperazine with an acid chloride in an organic solvent with a base. | Well-established, reliable for lab-scale synthesis. |
| Microwave-Assisted | Uses microwave energy to heat the reaction mixture rapidly and uniformly. | Reduced reaction times, potentially higher yields, and fewer side products. acs.org |
| Flow Chemistry | Reagents are pumped through a reactor for continuous processing. | Enhanced safety, scalability, and product consistency. |
| Ultrasound-Assisted | Uses ultrasonic waves to induce acoustic cavitation, enhancing chemical reactivity. | Increased reaction rates, improved yields, and milder conditions. mdpi.com |
Integration of Omics Technologies for Deeper Mechanistic Understanding
Given that the precise mechanism of action for the parent drug Vesnarinone remains elusive, modern "omics" technologies present a powerful opportunity to gain a deeper understanding. nih.gov These technologies allow for a global analysis of biological molecules and can reveal how a compound affects cellular systems on a broad scale. youtube.comnih.gov
Proteomics: This involves the large-scale study of proteins. By treating cells (e.g., cardiomyocytes) with this compound and analyzing changes in the proteome, researchers could identify which proteins are up- or down-regulated or post-translationally modified. This could pinpoint the specific signaling pathways affected by the compound. Metaproteomics could even be used to study its effects within complex biological systems like the gut microbiome. nih.gov
Transcriptomics: This is the study of the complete set of RNA transcripts. It can reveal which genes are activated or silenced in response to the compound, providing clues about its primary cellular targets and downstream effects.
Metabolomics: This technique analyzes the complete set of small-molecule metabolites. It can shed light on how this compound is metabolized by cells and how it alters cellular metabolic pathways. nih.gov
Genomics/Toxicogenomics: By analyzing gene expression profiles in response to the compound, researchers can predict potential toxicities and understand the molecular basis of any adverse effects, contributing to a more comprehensive safety assessment early in the drug discovery process. youtube.com
An integrated approach, combining these omics platforms with bioinformatics, could be used to deconvolve the compound's targets and build a comprehensive picture of its biological activity, as has been successfully applied to other novel small molecules. acs.orgnih.gov
Applications as Chemical Biology Probes and Research Tool Compounds
Beyond its direct therapeutic potential, this compound can serve as a valuable scaffold for the creation of chemical probes. Chemical probes are specialized molecules designed to study biological systems by selectively interacting with a specific target, such as a protein. nih.gov
To be used as a probe, the core molecule would be derivatized by attaching a functional tag:
Fluorophore Tag: Adding a fluorescent group would allow for the visualization of the compound's localization within cells using microscopy, helping to identify the cellular compartments where its target resides.
Biotin (B1667282) Tag: A biotin tag would enable "pull-down" experiments. After the biotinylated probe binds to its target protein inside a cell lysate, the complex can be captured using streptavidin beads, allowing for the isolation and identification of the target protein.
Photo-affinity Label: Incorporating a photoreactive group would allow the probe to form a permanent, covalent bond with its target upon exposure to UV light. This is a powerful technique for irreversibly labeling and identifying the direct biological target.
Given the unique inotropic activity of the related drug Vesnarinone, a chemical probe based on this compound could be instrumental in definitively identifying the protein(s) responsible for its cardiotonic effects. nih.gov Furthermore, as piperazine derivatives are being developed as inhibitors for specific enzymes like bacterial β-glucuronidases, this scaffold proves its utility in creating highly selective tool compounds for basic research. nih.gov
Q & A
Q. What are the common synthetic routes for preparing 1-(3,4-Dimethoxybenzoyl)piperazine, and what critical parameters influence yield and purity?
Answer: Synthesis typically involves coupling reactions between a piperazine core and functionalized benzoyl derivatives. For example, acylation of piperazine with 3,4-dimethoxybenzoyl chloride under anhydrous conditions (e.g., DMF or dichloromethane) is a standard approach. Critical parameters include:
- Solvent choice : Polar aprotic solvents like DMF enhance reactivity but require rigorous drying to avoid hydrolysis .
- Reaction monitoring : Thin-layer chromatography (TLC) in hexane/ethyl acetate systems ensures reaction completion .
- Purification : Column chromatography (silica gel, ethyl acetate:hexane gradients) or recrystallization improves purity .
- Stoichiometry : Excess benzoyl chloride (1.2–1.5 equiv.) drives the reaction to completion .
Q. Which analytical techniques are recommended for confirming the purity and structural integrity of this compound?
Answer:
- TLC : Initial monitoring using hexane:ethyl acetate (2:1) to track reaction progress .
- NMR spectroscopy : H and C NMR confirm substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons at δ 6.7–7.1 ppm) .
- Mass spectrometry (GC/MS or LC/MS) : Detects molecular ions (e.g., m/z ~318 for CHNO) and fragments .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) quantify purity (>95% for pharmacological studies) .
Q. What are the safety protocols for handling this compound in laboratory settings?
Answer:
- Personal protective equipment (PPE) : Lab coat, nitrile gloves, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of fine powders .
- Storage : In airtight containers under inert gas (N or Ar) at 2–8°C to prevent degradation .
- Spill management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced Questions
Q. How can researchers optimize reaction conditions to minimize byproduct formation during the synthesis of this compound derivatives?
Answer:
- Catalyst optimization : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reduces side reactions in triazole derivatives (e.g., 0.3 equiv. CuSO·5HO with sodium ascorbate) .
- Temperature control : Room-temperature reactions (20–25°C) prevent thermal decomposition of sensitive intermediates .
- Scavenging agents : Molecular sieves or activated charcoal remove residual moisture or impurities during acylation .
- Alternative solvents : Switching to dichloromethane (DCM) reduces solvent interference in NMR analysis .
Q. What in vitro and in vivo models are suitable for studying the metabolic pathways of this compound, and what key metabolites should be monitored?
Answer:
Q. How can contradictory findings regarding the biological activity of this compound derivatives be systematically addressed?
Answer:
- Structure-activity relationship (SAR) studies : Compare analogs (e.g., 1-(3-Methoxybenzoyl)-4-[(2-nitrophenyl)methyl]piperazine) to isolate pharmacophores .
- Assay standardization : Use identical cell lines (e.g., HEK-293 for receptor binding) and positive controls (e.g., MDMA for serotonin receptor affinity) .
- Dose-response curves : Clarify discrepancies in IC values (e.g., conflicting dopamine receptor binding data) .
Q. What strategies are effective in identifying the primary pharmacological targets of this compound in complex biological systems?
Answer:
- Molecular docking : Screen against serotonin (5-HT), dopamine (D), or sigma-1 receptors using AutoDock Vina .
- Receptor knockout models : CRISPR-edited cell lines (e.g., D receptor knockouts) confirm target specificity .
- Radioligand binding assays : Competitive displacement studies with H-labeled ligands quantify affinity (K values) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
